molecular formula C11H16N2O3 B2679884 N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide CAS No. 2411260-98-3

N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide

Cat. No. B2679884
CAS RN: 2411260-98-3
M. Wt: 224.26
InChI Key: BDOPNBRLCKHPLC-UHFFFAOYSA-N
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Description

“N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide” is a type of 1,3-butadiynamides, which are ethynylogous variants of ynamides . These compounds have received considerable attention as precursors of complex molecular scaffolds for organic and heterocyclic chemistry . They have their own molecular character and chemical reactivity, reflecting a new class of remarkably useful compounds .


Synthesis Analysis

The synthesis of 1,3-butadiynamides, such as “N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide”, involves various methodologies . A flexible, modular ynamide synthesis has been reported that uses trichloroethene as an inexpensive two carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides .


Molecular Structure Analysis

The molecular structure of 1,3-butadiynamides is unique and interesting. They are not just simple alkynes. These ethynylogous variants of ynamides have their own molecular character .


Chemical Reactions Analysis

1,3-butadiynamides reveal their synthetic potential in sophisticated transition-metal catalyzed annulation reactions and in metal-free or silver-mediated HDDA (Hexa-dehydro-Diels–Alder) cycloadditions . A formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines has been developed in the presence of catalytic AgNTf2 .

Mechanism of Action

The reaction mechanism for ynamide-mediated amide bond formation from carboxylic acids and amines has been studied in detail . The mechanisms involve ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine .

Future Directions

1,3-butadiynamides, including “N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide”, offer exciting reactivity, specificity, and opportunities for organic synthesis . They are expected to continue to receive attention in the field of organic and heterocyclic chemistry .

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-5-9(14)12-11(2)7-13(8-11)10(15)6-16-3/h6-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOPNBRLCKHPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CN(C1)C(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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